(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone
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Overview
Description
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloro and methyl group, linked to a chlorophenyl sulfone moiety. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.
Sulfone Formation: The final step involves the reaction of the chlorinated and methylated pyrimidine with 4-chlorophenyl sulfone. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfone group.
Coupling Reactions: The compound can be involved in coupling reactions, forming new bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfone group.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-bromophenyl sulfone: Similar structure but with a bromine atom instead of chlorine.
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-fluorophenyl sulfone: Similar structure but with a fluorine atom instead of chlorine.
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-methylphenyl sulfone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-15-10(6-12(14)16-8)7-19(17,18)11-4-2-9(13)3-5-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYXGIPUTUYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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